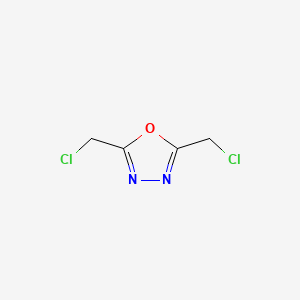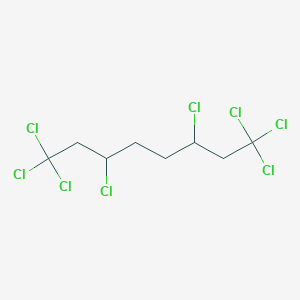
Perfluoroisobutyryl fluoride
Overview
Description
Perfluoroisobutyryl fluoride is an important fluorine-containing compound . It has wide applications and can be used for cleaning agents, etching agents, pesticide intermediates, fluorine-containing material monomers, and more in the electronic industry .
Synthesis Analysis
Perfluoroisobutyryl fluoride can be prepared by taking hexafluoropropylene and carbonyl fluoride as raw materials and 2-perfluoroalkyl benzothiazole compounds as catalysts . This method adopts the 2-perfluoroalkyl benzothiazole compound as the catalyst, which can be dissolved in an acetonitrile solvent and uniformly wrapped around the raw material hexafluoropropylene . This method has the electron donor acceptor performance capable of tightly combining carbonyl fluoride free radicals, hexafluoropropylene free radicals, and isobutyryl fluoride free radicals generated under the alkaline condition, so that the reaction time is favorably shortened .Chemical Reactions Analysis
Perfluoroisobutyryl fluoride can react with hexafluoropropylene dimer in the presence of a catalyst to obtain perfluoro isobutyryl fluoride . It can also react with an alkylating agent to prepare hydrofluoroether .Safety and Hazards
Fluorine (as F2) is a pale-yellow gas at normal temperature and smells like ozone. It’s extremely reactive – organic and hydrogen-containing compounds can burn or explode when exposed to it . Fluoropolymers do not burn without an external source of heat. The principle decomposition products in a fire are hydrogen fluoride (HF), carbonyl fluoride (COF2), and carbon monoxide (CO) and low molecular weight fluoropolymers .
Future Directions
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-1(13)2(6,3(7,8)9)4(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWSHOSLZPMKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447694 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoroisobutyryl fluoride | |
CAS RN |
677-84-9 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Chloro[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1625262.png)




![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1625275.png)



